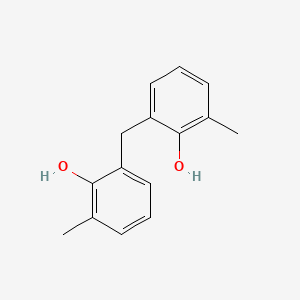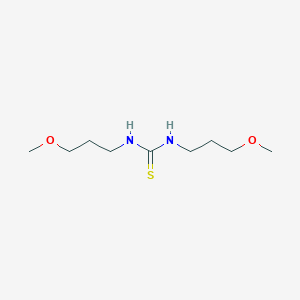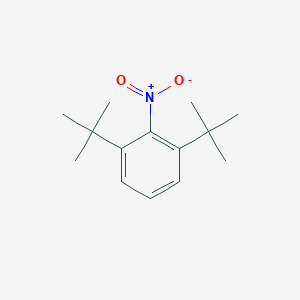![molecular formula C14H10BrNO2 B14705795 2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one CAS No. 24127-33-1](/img/structure/B14705795.png)
2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one is a chemical compound with the molecular formula C13H10BrNO2 It is a brominated derivative of benzazepinone, characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one typically involves the bromination of a precursor compound, followed by cyclization and hydroxylation steps. One common method involves the bromination of 6-hydroxybenzodbenzazepin-7-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-hydroxy-5,6-dihydrobenzobenzazepin-7-one.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-bromo-6-oxo-5,6-dihydrobenzobenzazepin-7-one.
Reduction: Formation of 6-hydroxy-5,6-dihydrobenzobenzazepin-7-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Similar structure but contains a thiazole ring instead of a benzazepinone ring.
2-Bromo-6-hydroxybenzaldehyde: Similar functional groups but lacks the benzazepinone ring structure.
Bromazolam: A triazolobenzodiazepine with similar bromine substitution but different core structure.
Uniqueness
2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one is unique due to its specific combination of a bromine atom and hydroxyl group on the benzazepinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
24127-33-1 |
|---|---|
Molecular Formula |
C14H10BrNO2 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
2-bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one |
InChI |
InChI=1S/C14H10BrNO2/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(17)14(18)16-12/h1-7,14,16,18H |
InChI Key |
UZNMOZALASNFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)NC(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


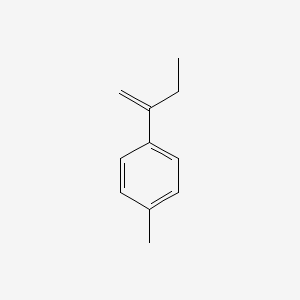



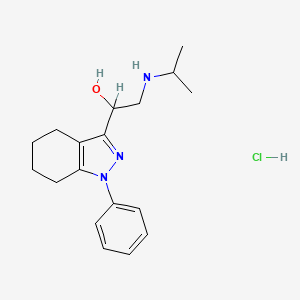
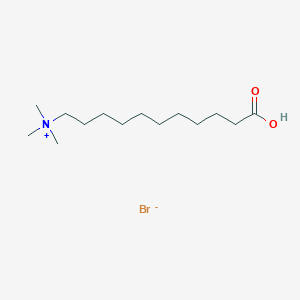

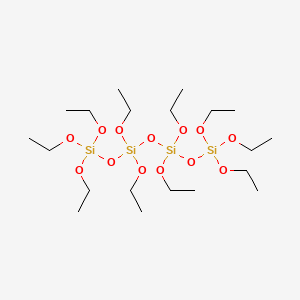
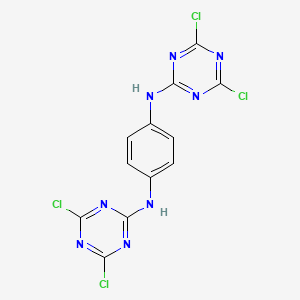
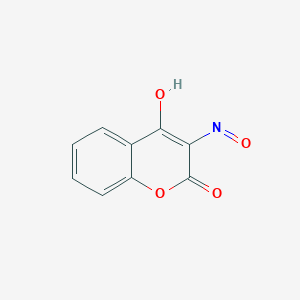
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
